(E)-octadec-9-enyl stearate
Description
Properties
IUPAC Name |
[(E)-octadec-9-enyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E Octadec 9 Enyl Stearate and Analogues
Precursor Synthesis and Derivatization Strategies
The efficient synthesis of the target ester is fundamentally dependent on the high-purity preparation of its alcohol and carboxylic acid components. Modern synthetic strategies focus on sustainable pathways utilizing biomass and vegetable oils as primary starting materials.
(E)-Octadec-9-en-1-ol, also known as elaidyl alcohol, is the trans-isomer of oleyl alcohol. Its synthesis from renewable sources typically originates from oleic acid, an abundant monounsaturated fatty acid found in various vegetable oils like olive oil and canola oil. The process involves two key transformations:
Isomerization of Oleic Acid: The naturally occurring cis-isomer, oleic acid, is converted to its trans-isomer, elaidic acid. This geometric isomerization can be achieved through various catalytic methods.
Reduction of Elaidic Acid: The carboxylic acid group of elaidic acid is then reduced to a primary alcohol to yield (E)-octadec-9-en-1-ol. This reduction can be performed using chemoselective reducing agents or through catalytic hydrogenation processes that selectively reduce the carboxyl group without affecting the carbon-carbon double bond.
An alternative biosynthetic route involves microbial systems. Genetically engineered microorganisms can be utilized to produce specific long-chain fatty alcohols through the fatty acyl-CoA reduction pathway. This pathway first reduces a fatty acyl-CoA to a fatty aldehyde, which is then further reduced to the corresponding fatty alcohol.
Stearic acid (octadecanoic acid) is a saturated fatty acid that is widely available from both animal and vegetable fats and oils.
Production from Fats and Oils: The primary industrial method for producing stearic acid involves the hydrolysis of triglycerides found in feedstocks like tallow (B1178427) or palm oil. This process liberates a mixture of fatty acids, which are then separated. To obtain pure stearic acid, this mixture, which often contains unsaturated fatty acids like oleic acid, undergoes catalytic hydrogenation. In this step, hydrogen gas is passed through the heated oil in the presence of a metal catalyst (e.g., nickel), which saturates the double bonds. The resulting mixture of saturated fatty acids is then purified, typically by fractional distillation or crystallization, to isolate the stearic acid.
Activated Derivatives: For certain esterification reactions, particularly those requiring milder conditions or faster reaction rates, stearic acid is converted into more reactive "activated" derivatives. The most common activated forms are:
Stearoyl Chloride (Acyl Chloride): Formed by reacting stearic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This derivative is highly electrophilic and reacts readily with alcohols.
Stearic Anhydride (Acid Anhydride): Can be prepared by dehydrating two molecules of stearic acid, often using a strong dehydrating agent. It serves as another effective acylating agent for ester synthesis.
Esterification Reactions for (E)-Octadec-9-enyl Stearate (B1226849) Formation
The final step in the synthesis is the formation of the ester bond between (E)-octadec-9-en-1-ol and stearic acid. This can be accomplished through either enzymatic or chemical catalysis.
Enzymatic synthesis of wax esters using lipases has become an attractive alternative to chemical methods due to its high selectivity, mild reaction conditions, and reduced environmental impact. Lipases can catalyze the esterification of free fatty acids or the alcoholysis of triglycerides to produce the desired esters.
The reaction is typically carried out using immobilized lipases, which allows for easy separation from the reaction mixture and reuse of the biocatalyst. Candida antarctica lipase (B570770) B (often immobilized and sold as Novozyme 435) is a frequently used and highly efficient enzyme for this transformation. The process involves combining the fatty acid and fatty alcohol, often in a solvent-free system or in a non-polar organic solvent, with the immobilized lipase.
Key advantages of this method include:
High Selectivity: Enzymes can differentiate between various functional groups, minimizing side reactions.
Mild Conditions: Reactions are typically run at lower temperatures (e.g., 20-50°C), which preserves the integrity of thermally sensitive molecules.
Reduced Waste: The need for harsh acid or base catalysts and subsequent neutralization steps is eliminated.
Research has shown that high molar conversions of fatty alcohols (86.8% to 99.2%) into their corresponding esters can be achieved through lipase-catalyzed processes.
Traditional chemical methods remain widely used for ester synthesis.
Steglich Esterification: This method is a mild and efficient way to form esters from carboxylic acids and alcohols at room temperature. It is particularly useful for sensitive substrates. The reaction employs a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards the alcohol. DMAP acts as an acyl transfer agent, further accelerating the reaction and suppressing potential side reactions. A key characteristic of this reaction is the formation of a dicyclohexylurea (DCU) precipitate, which formally sequesters the water molecule generated during esterification. While effective, this method can present challenges in purifying the final product from the urea (B33335) byproduct, especially in large-scale synthesis.
Acid-Catalyzed Esterification (Fischer Esterification): This is a classic and cost-effective method that involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. For long-chain fatty acids like stearic acid, common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or solid acid catalysts like acidic resins (e.g., Amberlyst 15). The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the alcohol) is used, or the water formed is removed from the reaction mixture. Studies on the esterification of stearic acid have shown that primary alcohols are more reactive than secondary or tertiary alcohols due to less steric hindrance.
To achieve high yield and purity of (E)-octadec-9-enyl stearate, several reaction parameters must be carefully controlled and optimized for both enzymatic and chemical methods. Response Surface Methodology (RSM) is a common statistical tool used to evaluate the interactive effects of multiple variables and identify optimal conditions.
Key Parameters for Optimization:
Substrate Molar Ratio: The ratio of alcohol to fatty acid significantly impacts reaction equilibrium and conversion rates. In acid-catalyzed reactions, a higher molar ratio of alcohol can increase ester yield. In one study, increasing the oleyl alcohol to fatty acid distillate molar ratio to 2.7:1 was found to be optimal.
Catalyst Concentration: The amount of catalyst affects the reaction rate. For acid-catalyzed reactions, increasing catalyst concentration generally increases the reaction speed up to a certain point, after which the benefit may diminish. For enzymatic reactions, the amount of enzyme is a critical factor; an optimal loading of 0.182 g was identified in one study on wax ester synthesis.
Temperature: Temperature influences reaction kinetics. Chemical esterifications are often performed at elevated temperatures (e.g., 65°C to 150°C) to increase the reaction rate. However, excessively high temperatures can lead to side reactions. Enzymatic reactions have an optimal temperature range (e.g., 40-50°C); temperatures outside this range can lead to decreased enzyme activity or denaturation.
Reaction Time: The duration of the reaction must be sufficient to reach maximum conversion without promoting product degradation or side reactions. Optimal times can range from a few hours to over 20 hours depending on the specific method and conditions.
Table 1: Example of Optimized Conditions for Wax Ester Synthesis This interactive table summarizes findings from different studies on the synthesis of wax esters similar to this compound, showcasing the range of optimal parameters.
| Method | Catalyst | Substrate Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Chemical (Acid-Catalyzed) | Amberlyst 15 | 2.7:1 | Not specified | 95 min | 81.5% Conversion | |
| Enzymatic (Alcoholysis) | Lipozyme IM | 3.7:1 | 44.4 °C | 8.46 h | 92.9% Yield | |
| Chemical (Acid-Catalyzed) | Sulfuric Acid | 15:1 | 65 °C | Not specified | 99% Yield | |
| Enzymatic | Novozyme 435 | Excess Acid | ~40-60 °C | 1 h | ~95% Conversion |
Stereoselective Synthesis and Control of the E-Configuration at the Olefinic Bond
The precise control of the geometry of the carbon-carbon double bond is a critical aspect of synthesizing this compound. The E-configuration (trans) is thermodynamically more stable than the corresponding Z-configuration (cis), a principle that underpins many synthetic strategies. Methodologies to achieve high stereoselectivity for the E-isomer predominantly involve catalytic isomerization of precursor alkenes or direct synthesis via olefin metathesis.
Catalytic Isomerization Strategies for Double Bond Geometry
Catalytic isomerization provides an atom-economical route to convert readily available starting materials, such as terminal alkenes or mixtures of E/Z isomers, into the desired E-alkene. nih.gov This transformation is typically mediated by transition metal complexes that facilitate the migration or geometric rearrangement of the double bond to yield the thermodynamically favored product. researchgate.net
A variety of transition metals, including ruthenium, rhodium, palladium, and cobalt, have been shown to effectively catalyze alkene isomerization. nih.govorganic-chemistry.org For instance, specific ruthenium complexes are highly efficient for the selective mono-isomerization of multifunctional alkenes, often yielding E-products with high selectivity in short reaction times at room temperature. organic-chemistry.org Similarly, palladium-catalyzed isomerization of terminal olefins, particularly with specialized phosphine (B1218219) ligands like 2-PyPPh2, affords trans-2-olefins with excellent regio- and stereoselectivity under mild conditions. organic-chemistry.org
The mechanism of these reactions can vary but often involves the formation of a metal-hydride species that adds to the alkene, followed by elimination to form the isomerized, more stable internal E-alkene. researchgate.net The choice of catalyst and ligand is crucial, as it can influence the reaction's selectivity and tolerance to other functional groups present in the molecule, such as the ester moiety in the target compound or its precursors. organic-chemistry.orgrsc.org
Table 1: Comparison of Catalyst Systems for E-Alkene Synthesis via Isomerization
| Catalyst System | Substrate Type | Key Features | Selectivity | Reference |
|---|---|---|---|---|
| Ruthenium Complex | Multifunctional alkenes | Fast reaction times at room temperature; low catalyst loading. | High E-selectivity | organic-chemistry.org |
| Pd-Catalyzed (2-PyPPh2 ligand) | Terminal olefins | Mild reaction conditions; ligand is critical for selectivity. | High regio- and stereoselectivity for trans-olefins | organic-chemistry.org |
| Cobalt-Catalyzed (amido-diphosphine ligand) | β-substituted styrenes | Good functional group tolerance; scalable. | High stereoselectivity for Z to E isomerization | organic-chemistry.org |
Olefin Metathesis Reactions in the Synthesis of E-Alkenes
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering exceptional control over product structure. sigmaaldrich.com In the context of long-chain unsaturated esters like this compound, both self-metathesis and cross-metathesis reactions are highly relevant. These reactions are typically catalyzed by well-defined ruthenium alkylidene complexes, such as Grubbs catalysts, which are known for their high activity and tolerance to various functional groups, including esters. nih.govresearchgate.net
The self-metathesis of a precursor like methyl oleate (B1233923) ((Z)-methyl octadec-9-enoate) can yield a mixture of 9-octadecene (B1240498) and dimethyl 9-octadecenedioate. researchgate.net Research has shown that this reaction, when catalyzed by the Grubbs second-generation catalyst, produces a higher amount of the E-isomers of the products. researchgate.net This strategy can be adapted to produce the C18 alcohol precursor (octadec-9-enol) with a predominantly E-configuration.
Cross-metathesis offers another strategic route. For example, the cross-metathesis of a shorter chain terminal alkene with a functionalized internal alkene can be used to construct the C18 backbone of this compound. The stereochemical outcome of metathesis reactions can be influenced by reaction conditions and catalyst choice, but often there is a thermodynamic preference for the more stable E-isomer, especially when gaseous byproducts like ethene are removed to drive the reaction to completion. sigmaaldrich.comresearchgate.net
Table 2: Examples of Olefin Metathesis for Long-Chain Unsaturated Compound Synthesis
| Metathesis Type | Reactant(s) | Catalyst | Product(s) | Key Outcome | Reference |
|---|---|---|---|---|---|
| Self-Metathesis | Methyl Oleate | Grubbs II Catalyst | 9-Octadecene and Dimethyl 9-octadecenedioate | Higher yield of E-isomers | researchgate.net |
| Cross-Metathesis | Trisubstituted and Disubstituted Alkenes | Ruthenium Complexes | Vitamin E Intermediates | Efficient route to complex alkenes | sigmaaldrich.com |
Post-Esterification Derivatization and Functionalization of the Ester Backbone
Once this compound is synthesized, the olefinic bond within its backbone serves as a versatile handle for further chemical modification. Post-esterification derivatization allows for the introduction of a wide range of functional groups, leading to the creation of novel molecules with tailored properties for advanced applications. aocs.org
Epoxidation and Subsequent Ring-Opening Reactions for Branched Structures
The carbon-carbon double bond in this compound can be readily converted into an epoxide ring. This reaction is a cornerstone of oleochemistry and is typically achieved using peroxy acids (e.g., peracetic acid or m-chloroperoxybenzoic acid) or through chemo-enzymatic processes. The resulting product, (E)-9,10-epoxyoctadecyl stearate, is a stable intermediate that can undergo a variety of nucleophilic ring-opening reactions.
The acid- or base-catalyzed opening of the epoxide ring with nucleophiles such as water, alcohols, or amines leads to the formation of branched structures. For example:
Hydrolysis: Ring-opening with water yields the corresponding 9,10-dihydroxyoctadecyl stearate, a vicinal diol.
Alcoholysis: Reaction with an alcohol introduces an alkoxy and a hydroxyl group, forming a branched ether-alcohol derivative.
Aminolysis: Using ammonia (B1221849) or primary/secondary amines results in the formation of amino-alcohol derivatives.
These reactions provide a straightforward method to introduce polarity and branching onto the long aliphatic chain, significantly altering the physical and chemical properties of the parent ester.
Introduction of Diverse Functional Groups (e.g., Hydroxyl, Amine, Thioether) via C-C Double Bond Modification
Beyond epoxidation, the double bond is amenable to a wide array of addition reactions that can introduce diverse functionalities directly. aocs.org These transformations expand the chemical space accessible from this compound.
Hydroxylation: Dihydroxylation using reagents like osmium tetroxide (catalytically) or potassium permanganate (B83412) under controlled conditions can also produce the 9,10-diol derivative, often with specific stereochemical control (syn-dihydroxylation).
Amination: Reactions such as aminohydroxylation can introduce both an amine and a hydroxyl group across the double bond in a single step.
Thioether Synthesis: The thiol-ene reaction, a radical or base-catalyzed addition of a thiol (R-SH) across the double bond, is a highly efficient and regioselective method for introducing thioether linkages. This reaction proceeds under mild conditions and exhibits "click chemistry" characteristics, making it a robust functionalization strategy.
Table 3: Summary of Functionalization Reactions at the C-9 Double Bond
| Reaction Type | Reagent(s) | Functional Group Introduced | Product Type |
|---|---|---|---|
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Epoxidized ester |
| Dihydroxylation | OsO4 (cat.), NMO | Diol (-OH, -OH) | Vicinal diol ester |
| Thiol-Ene Addition | R-SH, photoinitiator/base | Thioether (-S-R) | Thioether-functionalized ester |
Synthesis of Oligomeric and Polymeric Derivatives for Advanced Applications
The double bond in this compound or its analogues can be leveraged for polymerization, leading to the creation of novel oligomers and polymers with unique properties derived from their fatty acid backbone. ijacskros.com
One of the most powerful techniques for this purpose is Acyclic Diene Metathesis (ADMET) polymerization. rsc.org By designing suitable α,ω-diene monomers derived from unsaturated fatty esters, ADMET polymerization using Grubbs-type catalysts can produce long-chain unsaturated polyesters. researchgate.net The internal double bonds, which are predominantly in the E-configuration, can be retained along the polymer backbone. These polymers often exhibit low glass transition temperatures and thermal stability, making them suitable for applications as elastomers or specialty plastics. rsc.org
Furthermore, the double bonds within the resulting polymer can undergo the same post-polymerization modifications described in the previous sections, allowing for the synthesis of functional polymers with pendant hydroxyl, amine, or other groups. This approach enables the fine-tuning of material properties such as hydrophilicity, cross-linking density, and chemical reactivity. researchgate.net The thermal dimerization of polyunsaturated fatty acids is another established method to create oligomeric structures through Diels-Alder type mechanisms, suggesting that similar heat treatment of this compound could induce oligomerization. ijacskros.com
Advanced Spectroscopic and Chromatographic Elucidation of E Octadec 9 Enyl Stearate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment.
NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of (E)-octadec-9-enyl stearate (B1226849). Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map out the entire carbon skeleton and ascertain the stereochemistry of the double bond.
Proton NMR (¹H NMR) for Analysis of Olefinic and Alkyl Proton Environments, and Double Bond Configuration.
The ¹H NMR spectrum of (E)-octadec-9-enyl stearate provides critical information regarding the electronic environment of the protons within the molecule. The olefinic protons of the trans-double bond are expected to resonate in a distinct region of the spectrum, typically around δ 5.4 ppm. A key diagnostic feature for the (E)-configuration is the large coupling constant (J) between the olefinic protons, which is typically in the range of 14-16 Hz. This is significantly different from the smaller coupling constant (6-12 Hz) observed for the corresponding (Z)-isomer.
The protons on the carbons adjacent to the ester group also exhibit characteristic chemical shifts. The methylene (B1212753) protons of the alcohol moiety adjacent to the ester oxygen (C1' of the octadecenyl group) are expected to appear as a triplet around δ 4.05 ppm. The methylene protons alpha to the carbonyl group of the stearate moiety (C2 of the stearoyl group) typically resonate at approximately δ 2.28 ppm. The long alkyl chains of both the stearate and octadecenyl moieties produce a large, overlapping multiplet in the upfield region of the spectrum, around δ 1.25 ppm. The terminal methyl groups of both chains are expected to appear as triplets near δ 0.88 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H9', H10' (Olefinic) | ~ 5.40 | Multiplet | ~ 15 |
| H1' (Ester O-CH₂) | ~ 4.05 | Triplet | ~ 6.7 |
| H2 (Ester α-CH₂) | ~ 2.28 | Triplet | ~ 7.4 |
| H8', H11' (Allylic) | ~ 2.01 | Multiplet | |
| H3 (Ester β-CH₂) | ~ 1.62 | Multiplet | |
| H2' (Alkyl) | ~ 1.62 | Multiplet | |
| -(CH₂)n- (Alkyl Chains) | ~ 1.25 | Multiplet |
Carbon-13 NMR (¹³C NMR) for Elucidation of the Carbon Skeleton and Functional Groups.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon of the ester functional group is the most downfield signal, expected around δ 173.9 ppm. The olefinic carbons of the trans-double bond typically resonate around δ 130.5 ppm. A subtle but important distinction for the (E)-configuration is that the allylic carbons appear slightly upfield compared to those in the (Z)-isomer.
The carbon of the methylene group attached to the ester oxygen (C1') is found at approximately δ 64.4 ppm, while the alpha-methylene carbon of the stearate chain (C2) appears around δ 34.4 ppm. The numerous methylene carbons of the long alkyl chains produce a cluster of signals between δ 22.7 and δ 31.9 ppm. The terminal methyl carbons are the most upfield signals, resonating at approximately δ 14.1 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~ 173.9 |
| C9', C10' (Olefinic) | ~ 130.5 |
| C1' (Ester O-CH₂) | ~ 64.4 |
| C2 (Ester α-CH₂) | ~ 34.4 |
| C8', C11' (Allylic) | ~ 32.6 |
| C3 (Ester β-CH₂) | ~ 25.0 |
| C2' (Alkyl) | ~ 25.9 |
| -(CH₂)n- (Alkyl Chains) | ~ 22.7 - 31.9 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Elucidating Through-Bond and Through-Space Connectivities.
To definitively assign all proton and carbon signals and confirm the structure of this compound, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For instance, a cross-peak between the olefinic protons (H9'/H10') and the allylic protons (H8'/H11') would be observed. Similarly, correlations would be seen between the methylene protons along the alkyl chains, such as between H1' and H2', and between H2 and H3.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the olefinic proton signal at ~δ 5.40 would show a correlation to the olefinic carbon signal at ~δ 130.5.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and functional groups. A key correlation would be observed between the methylene protons at H1' and the carbonyl carbon (C1), confirming the ester linkage. Additionally, correlations between the allylic protons (H8'/H11') and the olefinic carbons (C9'/C10') would further solidify the assignment of the double bond position.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragment Analysis.
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Elemental Composition.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₃₆H₇₀O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 535.5454. This precise mass measurement allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₃₆H₇₁O₂⁺ | 535.5454 |
| [M+Na]⁺ | C₃₆H₇₀O₂Na⁺ | 557.5273 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Pathways.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For wax esters like this compound, characteristic fragmentation patterns are observed. nih.govresearchgate.net
The fragmentation of the protonated molecule often leads to the formation of a protonated fatty acid and an alkene derived from the fatty alcohol moiety. In this case, the protonated stearic acid [CH₃(CH₂)₁₆COOH₂]⁺ would be a prominent fragment at m/z 285. The octadecenyl portion would be lost as a neutral alkene (octadecene). Another characteristic fragmentation pathway involves the formation of an acylium ion [CH₃(CH₂)₁₆CO]⁺ at m/z 267. The presence of these ions confirms the identity of the stearate portion of the molecule. The alcohol moiety can be identified from the loss of the fatty acid as a neutral molecule, leaving the octadecenyl cation [C₁₈H₃₅]⁺.
Table 4: Predicted Key MS/MS Fragment Ions for this compound ([M+H]⁺)
| Predicted m/z | Proposed Fragment Ion/Structure | Origin |
|---|---|---|
| 285 | [CH₃(CH₂)₁₆COOH₂]⁺ | Protonated Stearic Acid |
| 267 | [CH₃(CH₂)₁₆CO]⁺ | Stearoyl Acylium Ion |
| 252 | [C₁₈H₃₆]⁺ | Octadecene Radical Cation |
Application of MS in Differentiating Positional and Geometric Isomers.
Mass spectrometry (MS) serves as a powerful tool for the structural elucidation of lipids, including the differentiation of positional and geometric isomers of wax esters like this compound. The fragmentation patterns observed in mass spectra provide critical information about the constituent fatty acid and fatty alcohol chains, including the location of double bonds.
In the analysis of wax esters, characteristic fragment ions arise from the cleavage of the ester bond. For this compound, key fragments would include the protonated stearic acid molecule ([C₁₇H₃₅COOH₂]⁺) and the stearoyl acylium ion ([C₁₇H₃₅CO]⁺). The unsaturated alcohol moiety, (E)-octadec-9-enol, would also produce diagnostic ions.
Distinguishing between positional isomers, for instance, this compound and (E)-octadec-11-enyl stearate, relies on techniques that can pinpoint the location of the double bond within the octadecenyl chain. While conventional electron ionization (EI) and electrospray ionization (ESI) may not always provide unambiguous localization of double bonds in long alkyl chains, more advanced MS techniques are employed. Methods such as ultraviolet photodissociation (UVPD) mass spectrometry have proven effective in determining double bond positions in wax esters. nih.gov
Geometric isomers, such as the (E) (trans) and (Z) (cis) configurations of the double bond in the octadecenyl moiety, can also be differentiated using mass spectrometry, often in conjunction with chromatographic separation. While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be observed.
Table 1: Predicted Key Mass Spectrometric Fragments for this compound
| Ion Description | Formula | Predicted m/z |
| Protonated Molecule | [C₃₆H₇₀O₂ + H]⁺ | 535.5 |
| Protonated Stearic Acid | [C₁₈H₃₆O₂ + H]⁺ | 285.3 |
| Stearoyl Acylium Ion | [C₁₈H₃₅O]⁺ | 267.3 |
| (E)-Octadec-9-enyl Cation | [C₁₈H₃₅]⁺ | 251.3 |
Note: The m/z values are monoisotopic and may vary slightly depending on the ionization method and instrumentation.
Chromatographic Techniques for Purity Assessment and Isomer Separation.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of complex mixtures containing long-chain esters like this compound, provided they are sufficiently volatile or can be derivatized to enhance volatility. The high temperatures used in GC can sometimes pose a challenge for large wax esters, but with appropriate high-temperature columns, their analysis is feasible.
In GC, the separation of isomers is highly dependent on the stationary phase of the column. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) phase, primarily separate compounds based on their boiling points. For the separation of positional and geometric isomers of unsaturated esters, more polar columns are often required. mdpi.com Cyanopropyl-substituted polysiloxane columns, for instance, have demonstrated good selectivity for cis/trans isomers of fatty acid methyl esters. nih.govmdpi.com For this compound and its isomers, a high-polarity column would likely provide the best resolution.
The mass spectrometer detector in a GC-MS system provides structural information for the compounds as they elute from the column, allowing for their identification. The fragmentation patterns discussed in the previous section would be used to confirm the identity of this compound and to identify any related impurities or isomers present in the sample.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful techniques for the separation of complex mixtures of wax esters, which are often not volatile enough for GC analysis without derivatization. These methods are particularly well-suited for the separation of isomers.
For the separation of this compound from its isomers and other components in a mixture, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.netnih.gov In RP-HPLC, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order in RP-HPLC is influenced by the chain length and the degree of unsaturation of the wax esters. Generally, for a given chain length, more unsaturated species elute earlier.
The separation of positional and geometric isomers can be challenging but is often achievable with optimized chromatographic conditions, such as the choice of a highly shape-selective stationary phase and a suitable mobile phase composition. For instance, the separation of cis and trans isomers of unsaturated fatty acid methyl esters has been successfully achieved using reversed-phase HPLC. nih.gov
Preparative chromatography is a crucial technique for the isolation of specific isomers and for obtaining high-purity this compound for further characterization or for use as a reference standard. The principles of preparative chromatography are the same as analytical chromatography, but it is performed on a larger scale to yield substantial quantities of the purified compound.
Both preparative GC and preparative HPLC can be employed. However, for a large, relatively non-volatile molecule like this compound, preparative HPLC is generally the more practical choice. A reversed-phase HPLC system, similar to that used for analytical separations, can be scaled up by using a larger column and a higher flow rate. By carefully collecting the fractions that elute at the retention time corresponding to the target isomer, it is possible to isolate it from other components of the mixture. The purity of the isolated fractions can then be assessed using analytical chromatography techniques.
Complementary Advanced Analytical Techniques for Molecular Characterization.
Infrared (IR) spectroscopy is a valuable technique for the identification of the characteristic functional groups present in a molecule. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the ester group and the long hydrocarbon chains.
The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for a saturated aliphatic ester like the stearate moiety, typically appears in the range of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com The C-O stretching vibrations of the ester group give rise to two or more bands in the region of 1300-1000 cm⁻¹. orgchemboulder.com
The long hydrocarbon chains of both the stearate and the octadecenyl moieties will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1470-1370 cm⁻¹. The presence of the trans double bond in the (E)-octadec-9-enyl group is expected to give a distinct C-H out-of-plane bending vibration around 965 cm⁻¹, which is characteristic of trans-disubstituted alkenes.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1750-1735 |
| C-O (Ester) | Stretch | 1300-1000 |
| C-H (Alkyl) | Stretch | 2960-2850 |
| C-H (Alkyl) | Bend | 1470-1370 |
| C=C-H (trans-Alkene) | Out-of-plane bend | ~965 |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Insights
Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules, offering detailed insights into the chemical structure and conformational order of lipids like this compound. Although specific Raman spectra for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its vibrational characteristics can be inferred from the analysis of structurally related compounds, such as trans-unsaturated fatty acids (e.g., elaidic acid), saturated esters (e.g., stearyl stearate), and other long-chain lipids.
The Raman spectrum of this compound is expected to be dominated by contributions from its three primary structural components: the long saturated stearate acyl chain, the trans-unsaturated octadecenyl chain, and the ester linkage. Each of these components gives rise to characteristic vibrational bands.
Key vibrational modes anticipated in the Raman spectrum of this compound include:
C=C Stretching Vibration: A prominent band associated with the trans C=C double bond in the octadecenyl chain is expected around 1660-1670 cm⁻¹. This peak is a key marker for the trans configuration, distinguishing it from its cis isomer, which would exhibit a C=C stretching vibration at a slightly lower wavenumber (around 1656 cm⁻¹). The intensity of this band can be correlated with the degree of unsaturation. researchgate.netresearchgate.net
C=O Stretching Vibration: The carbonyl group of the ester linkage will produce a characteristic stretching band in the region of 1730-1750 cm⁻¹. The precise position of this peak can be influenced by the physical state of the sample and intermolecular interactions. researchgate.net
CH Stretching Vibrations: The C-H stretching region, typically between 2800 cm⁻¹ and 3100 cm⁻¹, provides information about the conformational order of the alkyl chains. This region is characterized by several overlapping bands:
Symmetric and asymmetric stretching of the methylene (CH₂) groups (around 2850 cm⁻¹ and 2930 cm⁻¹, respectively). researchgate.net
Symmetric stretching of the methyl (CH₃) groups (around 2895 cm⁻¹). researchgate.net
CH₂ Bending and Twisting Vibrations: The region between 1400 cm⁻¹ and 1500 cm⁻¹ contains CH₂ and CH₃ bending (deformation) modes, with a notable scissoring vibration around 1440-1460 cm⁻¹. researchgate.net A CH₂ twisting mode is typically observed around 1300 cm⁻¹. researchgate.net
C-C Skeletal Vibrations: The skeletal C-C stretching vibrations, found in the 1050-1150 cm⁻¹ range, are also sensitive to the conformational order of the hydrocarbon chains. Well-defined peaks in this region suggest a highly ordered, all-trans chain conformation, which is characteristic of the solid state. researchgate.net
The following table summarizes the expected prominent Raman bands for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Component |
| Symmetric CH₂ Stretching | ~2850 | Alkyl Chains |
| Asymmetric CH₂ Stretching | ~2930 | Alkyl Chains |
| Olefinic =C-H Stretching | ~3005-3010 | trans C=C-H |
| C=O Stretching | ~1730-1750 | Ester Linkage |
| trans C=C Stretching | ~1660-1670 | Unsaturated Chain |
| CH₂ Bending (Scissoring) | ~1440-1460 | Alkyl Chains |
| CH₂ Twisting | ~1300 | Alkyl Chains |
| C-C Skeletal Stretching | ~1050-1150 | Alkyl Chains |
Changes in the physical state of this compound from solid to liquid would be reflected in the Raman spectrum by a broadening of the peaks, particularly those associated with the alkyl chains, indicating an increase in conformational disorder (gauche conformers).
X-ray Crystallography for Elucidation of Solid-State Crystal Structures (if crystalline form can be obtained)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a long-chain wax ester like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging due to the molecule's flexibility. However, insights into its probable solid-state structure can be gained from powder X-ray diffraction data and by examining the crystal structures of closely related molecules, such as other long-chain saturated and trans-unsaturated esters and triacylglycerols.
Studies on trans-mono-unsaturated triacylglycerols have shown that their crystal structures are often similar to their saturated analogues. researchgate.net These molecules typically pack in double-chain length layers. researchgate.net By analogy, this compound would likely crystallize in a similar fashion.
The expected crystallographic parameters would be influenced by the polymorphic form obtained, as long-chain lipids often exhibit polymorphism (the ability to exist in multiple crystalline forms). The most stable polymorph would likely feature a triclinic or monoclinic unit cell, with the long molecular axes of the esters tilted with respect to the basal plane of the crystal lattice.
The table below outlines the anticipated crystallographic properties for a hypothetical crystalline form of this compound, based on known structures of similar long-chain lipids.
| Crystallographic Parameter | Anticipated Value/Characteristic | Rationale based on Analogous Compounds |
| Crystal System | Triclinic or Monoclinic | Common for long-chain lipids, allowing for efficient chain packing. |
| Space Group | P-1 or P2₁/c | Frequently observed for long-chain esters and triacylglycerols. |
| Molecular Packing | Layered, double-chain length | Minimizes void space and maximizes van der Waals interactions between the long alkyl chains. |
| Chain Conformation | Predominantly all-trans | The trans double bond allows for a near-linear chain conformation, similar to saturated chains, facilitating dense packing. |
| Subcell Packing | Orthorhombic or Triclinic | Describes the lateral packing of the hydrocarbon chains within the layers. |
The presence of the ester group and the trans double bond will introduce slight disruptions in the ideal packing of the hydrocarbon chains, which may be reflected in the specific unit cell dimensions and intermolecular distances. The elucidation of the precise crystal structure would require successful crystallization and subsequent X-ray diffraction analysis.
Stereochemical Influences on Molecular Architecture and Supramolecular Assembly
Impact of the E-Configuration on Molecular Conformation and Intermolecular Packing
The defining feature of (E)-octadec-9-enyl stearate (B1226849) is the trans configuration of the double bond in its octadecenyl moiety. This "E" configuration results in a molecule with a more linear and extended conformation compared to its cis isomer, (Z)-octadec-9-enyl stearate (oleyl stearate). wikipedia.orgwikipedia.org In the cis isomer, the double bond introduces a distinct kink in the hydrocarbon chain, leading to a bent molecular shape. wikipedia.org In contrast, the trans double bond in the (E)-isomer allows the hydrocarbon chain to maintain a nearly straight, rod-like structure, similar to that of a fully saturated fatty acid ester. wikipedia.orgwho.int
This difference in molecular shape has significant consequences for how the molecules pack together in the condensed phase. The linear structure of (E)-octadec-9-enyl stearate facilitates more efficient and denser packing of the molecules. wikipedia.orgwikipedia.org This is analogous to the difference observed between oleic acid (cis) and elaidic acid (trans), where the latter has a much higher melting point due to its ability to pack more tightly in a crystalline lattice. wikipedia.org The more effective packing in the trans isomer leads to stronger intermolecular interactions, primarily van der Waals forces, which require more energy to overcome.
The table below summarizes the key conformational differences between the E and Z isomers and their impact on molecular packing.
| Isomer | Double Bond Configuration | Molecular Shape | Intermolecular Packing |
| This compound | trans | Linear, extended | Efficient, dense |
| (Z)-octadec-9-enyl stearate | cis | Bent, kinked | Less efficient, less dense |
Mechanisms of Self-Assembly and Ordered Structure Formation in Unsaturated Fatty Acid Ester Systems
The self-assembly of long-chain molecules like this compound into ordered structures is a thermodynamically driven process aimed at minimizing the system's free energy. In non-polar environments or in the bulk liquid, the primary driving force for assembly is the maximization of van der Waals interactions between the long hydrocarbon chains. The linear nature of this compound is particularly conducive to the formation of lamellar or layered structures, where the molecules align parallel to one another.
In the presence of a polar solvent, the amphiphilic character of the ester, though weak, can influence self-assembly. The ester group provides a region of moderate polarity, while the long hydrocarbon tails are non-polar. This can lead to the formation of aggregates that seek to minimize the unfavorable interactions between the hydrocarbon tails and the polar solvent.
The process of self-assembly can be conceptualized as follows:
Nucleation: Small clusters of molecules begin to form, driven by random thermal motion and favorable intermolecular interactions.
Growth: These initial nuclei grow by the addition of more molecules, leading to the formation of larger, more ordered domains.
Maturation: The system evolves towards a thermodynamically stable, long-range ordered structure, such as a crystal lattice.
The efficiency of this process is significantly influenced by the molecular geometry. The linear shape of this compound allows for a more facile and effective self-assembly process compared to its bent cis-isomer.
Role of Intermolecular Interactions (e.g., Van der Waals forces, Hydrogen Bonding) in Condensed Phases
The stability and properties of the condensed phases of this compound are governed by a hierarchy of intermolecular interactions.
Van der Waals Forces: These are the most dominant intermolecular forces in long-chain esters. The strength of these forces is directly proportional to the surface area of contact between molecules. The linear and extended conformation of this compound allows for a large surface area of contact between adjacent molecules, resulting in strong van der Waals interactions. This is a key reason for the expected higher melting point of the E-isomer compared to the Z-isomer.
Hydrogen Bonding: Unlike carboxylic acids, esters cannot form strong hydrogen bonds with each other. wikipedia.org However, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of protic substances, such as water or alcohols, weak hydrogen bonds can form, which can influence the solubility and interfacial behavior of the ester.
The interplay of these forces dictates the melting point, solubility, and mechanical properties of the material. The efficient packing and strong van der Waals forces in this compound are expected to result in a solid with a well-defined crystalline structure at room temperature.
Investigation of Crystal Nucleation and Growth Phenomena in Related Long-Chain Esters
While specific studies on the crystal nucleation and growth of this compound are scarce, valuable insights can be drawn from research on similar long-chain esters and fatty acids. The crystallization of such molecules from the melt or solution is a complex process involving both thermodynamic and kinetic factors.
Nucleation: The initiation of crystallization, or nucleation, requires the formation of a stable nucleus of a critical size. For molecules with linear conformations like this compound, the nucleation process is generally more favorable than for their bent isomers. The lower conformational flexibility of the trans isomer reduces the entropic penalty associated with ordering into a crystalline lattice.
Crystal Growth: Once a stable nucleus is formed, crystal growth proceeds by the addition of molecules to the crystal surface. The rate of crystal growth is influenced by factors such as temperature, solvent, and the presence of impurities. The linear shape of this compound is expected to facilitate a more ordered and rapid crystal growth process, potentially leading to the formation of well-defined, larger crystals.
Studies on fatty acid esters have shown that the presence of unsaturation and its configuration significantly impact crystallization behavior. For instance, the crystallization of triglycerides containing trans fatty acids is known to be more similar to that of saturated fats, resulting in harder fats at room temperature. who.int This is a direct consequence of the more efficient packing enabled by the linear molecular shape.
The table below provides a hypothetical comparison of the expected crystallization properties based on the stereochemistry of the octadecenyl chain.
| Property | This compound | (Z)-octadec-9-enyl stearate |
| Nucleation Barrier | Lower | Higher |
| Crystal Growth Rate | Faster | Slower |
| Resulting Crystal Structure | More ordered, higher crystallinity | Less ordered, lower crystallinity |
| Melting Point | Higher | Lower |
Industrial and Technological Applications of Fatty Acid Esters with Specific Geometries
Development of Bio-Based Lubricant Formulations and Additives
The push for environmentally acceptable lubricants has spurred interest in bio-based feedstocks, with synthetic esters gaining prominence due to their biodegradability and the potential to tailor their properties for specific high-performance applications. mdpi.com (E)-octadec-9-enyl stearate (B1226849), derived from renewable resources, fits within this class of molecules.
The performance of an ester as a lubricant base stock is intrinsically linked to its molecular structure. nih.gov Key structural factors include the length of the carbon chains, the presence and configuration of double bonds, and the polarity of the ester group. mdpi.commachinerylubrication.com
In (E)-octadec-9-enyl stearate, the long saturated stearate chain (C18) and the C18 alkenyl chain contribute to high viscosity and good boundary lubrication properties. The critical feature is the (E) or trans geometry of the double bond in the octadec-9-enyl group. Unlike the kinked structure of the corresponding cis-isomer, the trans configuration results in a more linear, straight-chain molecular shape. This linearity allows for more efficient molecular packing, which can influence physical properties such as melting point, viscosity, and film-forming ability. A higher degree of intermolecular interaction, favored by linear molecules, can lead to a higher viscosity and a more robust lubricating film under pressure. nih.gov
Table 1: Comparative Structural Features of C36 Fatty Acid Esters This table illustrates the structural differences between this compound and its isomers, which underlie their distinct performance characteristics.
| Feature | This compound | (Z)-octadec-9-enyl stearate (Oleyl Stearate) | Stearyl Stearate |
| Double Bond | Yes, one | Yes, one | No |
| Geometry | Trans | Cis | Saturated |
| Molecular Shape | Relatively Linear | Kinked/Bent | Linear |
| Molecular Packing | More Ordered / Dense | Less Ordered / Loose | Highly Ordered / Dense |
| Intermolecular Forces | Moderate-High | Lower | High |
The tribological performance—friction and wear characteristics—of a lubricant can be precisely adjusted through the design of the ester molecule. aiche.org The polar ester functional group in this compound promotes adhesion to metal surfaces, forming a protective film that reduces direct metal-to-metal contact. machinerylubrication.com
The linear geometry of this trans-ester is expected to enhance its tribological properties. The straight chains can align on a lubricated surface to form a dense, ordered molecular layer. This ordered film can provide superior wear protection and a lower coefficient of friction compared to the more disorganized film formed by its kinked cis-isomer, particularly under boundary lubrication regimes where the lubricant film is only a few molecules thick. The combination of a polar head group and long, linear alkyl chains is a hallmark of an effective boundary lubricant. machinerylubrication.com Studies on esters in general show they can reduce traction coefficients by 20% to 50% when added to base oils, demonstrating their potential as friction modifiers. mdpi.comresearchgate.net
A primary limitation of many bio-based lubricants is their poor oxidative stability, especially at high temperatures. nih.gov Oxidation is a degradation process that occurs when atmospheric oxygen attacks the lubricant molecules, leading to an increase in viscosity, sludge formation, and the generation of corrosive acids. researchgate.net
The site of this attack in unsaturated fatty acid esters is the carbon-carbon double bond. nih.gov Therefore, this compound, due to the presence of unsaturation, is inherently more susceptible to oxidation than a fully saturated ester like stearyl stearate. machinerylubrication.com High temperatures used in many industrial applications can accelerate this degradation. ui.ac.idnih.gov The thermal process itself can also promote the isomerization of cis double bonds to the more thermodynamically stable trans form, a reaction that can occur at temperatures as low as 90-120°C. researchgate.net
To counteract this inherent instability and extend the operational life of lubricants containing this ester, the formulation must include antioxidant additives. mdpi.com These additives function by interrupting the oxidation process, thereby preserving the integrity and performance of the lubricant for longer periods. mdpi.com
Table 2: Predicted Performance Implications of this compound's Structure This table summarizes the expected industrial performance of the compound based on its key molecular features.
| Application Area | Relevant Structural Feature | Expected Performance Characteristic |
| Lubricant Base Stock | Long, linear alkyl chains; Trans geometry | Good viscosity index, strong lubricant film formation. |
| Tribology | Polar ester group; Linear molecular shape | Strong surface adhesion, formation of dense protective layer, reduced friction and wear. |
| Oxidative Stability | Presence of C=C double bond | Susceptibility to oxidation; Requires antioxidant additives for high-temperature use. |
| Waxes & Coatings | Trans geometry, long chains | Higher melting point than cis-isomer, solid/waxy consistency, good film-forming for protective layers. |
Utilization in Wax and Coating Compositions
Wax esters, which are esters of a fatty acid and a fatty alcohol, are major components of many natural and synthetic waxes used across various industries for coatings, polishes, and other applications. oup.comwikipedia.org
The physical state of a fatty acid ester at room temperature is heavily influenced by its molecular geometry. Saturated wax esters with long chains are typically solid, while unsaturated esters are often liquid. wikipedia.org The trans configuration of this compound gives it a higher melting point and a more solid, waxy consistency compared to its cis-isomer, oleyl stearate. This property makes it a valuable component in the formulation of specialized industrial waxes. By blending it with other waxes and polymers, formulators can precisely control the melting point, hardness, and crystalline structure of the final product to meet the demands of applications such as polishes, mold release agents, and binders in composite materials. goyelchemical.com
The long hydrocarbon chains of this compound make it inherently hydrophobic (water-repellent). This characteristic, combined with its film-forming ability, makes it suitable for use in protective coatings. When applied to a surface, the molecules can align to create a dense barrier that protects the underlying material from moisture. labinsights.nl The linearity of the trans-isomer may facilitate the formation of a more compact and impermeable film than could be achieved with a less ordered cis-isomer. Such coatings are valuable in numerous applications, including waterproofing for textiles, corrosion prevention on metals, and as gloss-enhancing agents in polishes. oup.com
Application as Precursors and Monomers in Polymer Science and Materials Synthesis
The long-chain structure of this compound, featuring a reactive double bond, makes it a candidate as a monomer for polymerization, contributing to the development of novel polymeric materials. The ester linkage also presents a site for potential chemical transformations, further expanding its utility in materials science.
Fatty acid-based polymers are of significant interest due to their inherent biodegradability, which stems from the presence of ester linkages that can be hydrolyzed by microbial enzymes. The incorporation of long aliphatic chains, such as those in this compound, into polymer backbones can impart flexibility, hydrophobicity, and a lower melting point to the resulting material.
The table below illustrates the potential properties that could be imparted to a polymer by incorporating a monomer like this compound, based on general knowledge of fatty acid-based polymers.
| Property | Anticipated Effect of Incorporating this compound | Rationale |
| Biodegradability | High | The ester linkage is susceptible to enzymatic and hydrolytic cleavage. |
| Flexibility | Increased | The long, flexible aliphatic chains can increase the segmental motion of the polymer backbone. |
| Hydrophobicity | Increased | The long hydrocarbon chains repel water. |
| Melting Point | Lowered | The introduction of long side chains can disrupt polymer chain packing, reducing crystallinity. |
The double bond in the (E)-octadec-9-enyl moiety offers a versatile handle for chemical modification, allowing for the synthesis of functionalized macromolecules with tailored properties. For instance, epoxidation of the double bond could be followed by ring-opening reactions to introduce various functional groups. This approach could lead to the creation of functional polyesters with pendant hydroxyl or other reactive groups, which can be further modified or used to control properties like solubility and adhesion.
Catalytic methods can be employed to convert the internal double bond into terminal functional groups, creating α,ω-difunctional monomers. Such monomers are valuable building blocks for step-growth polymerization, leading to linear polyesters or polyamides with long aliphatic segments. The trans geometry of the double bond in this compound might influence the stereochemistry of these reactions and the properties of the resulting polymers, potentially leading to materials with different crystalline structures and thermal properties compared to polymers derived from its cis-isomer.
Contribution to Green Chemistry Principles in Industrial Processes
The use of fatty acid esters like this compound aligns well with the principles of green chemistry, which advocate for the use of renewable feedstocks, the reduction of waste, and the design of energy-efficient processes.
This compound is derived from fatty acids that can be sourced from renewable vegetable oils and animal fats. Stearic acid is a common saturated fatty acid, and elaidic acid, the trans-isomer of oleic acid, can be obtained through the isomerization of oleic acid, which is abundant in many natural oils. By utilizing these bio-based feedstocks, the chemical industry can reduce its reliance on finite petrochemical resources, thereby moving towards a more sustainable model of production. The biotechnological production of fatty acid esters from low-cost and abundant biomass is also an area of active research, which could further enhance the sustainability of these materials.
The following table highlights the renewable origins of the components of this compound.
| Component | Chemical Formula | Common Renewable Sources |
| Stearic Acid moiety | C18H36O2 | Animal fats, cocoa butter, shea butter |
| (E)-Octadec-9-enol moiety | C18H36O | Derived from elaidic acid, which can be produced by isomerization of oleic acid from sources like olive oil and high-oleic sunflower oil. |
The synthesis of fatty acid esters can be achieved through various "green" chemical routes that minimize environmental impact. Traditional esterification methods often rely on harsh acid catalysts and high temperatures. Modern approaches focus on the use of biocatalysts, such as lipases, for the enzymatic synthesis of esters. Enzymatic routes offer several advantages, including:
Mild reaction conditions: Lower temperatures and pressures lead to energy savings.
High selectivity: Enzymes can specifically target the desired reaction, reducing the formation of byproducts.
Solvent-free systems: Reactions can often be carried out without the need for volatile organic solvents.
Renewable catalysts: Enzymes are biodegradable and derived from renewable sources.
Microbial synthesis of wax esters is another promising sustainable production route, where microorganisms are engineered to produce these compounds from renewable feedstocks. Furthermore, the development of heterogeneous catalysts for transesterification offers a pathway for easier catalyst recovery and reuse, contributing to a more circular and sustainable production process. These sustainable synthesis methods can be applied to the production of this compound, making its entire lifecycle, from feedstock sourcing to final product, more environmentally friendly.
Environmental Degradation and Biotransformation of E Octadec 9 Enyl Stearate
Microbial Degradation Pathways of Long-Chain Fatty Esters in Environmental Compartments.
The microbial breakdown of long-chain fatty esters like (E)-octadec-9-enyl stearate (B1226849) is a critical process in carbon cycling. It involves a two-step process: the initial cleavage of the ester bond, followed by the degradation of the resulting fatty acid and fatty alcohol.
Mechanisms of Bacterial and Fungal Metabolism.
Bacterial Metabolism: Bacteria are primary degraders of long-chain fatty esters in various environments. The process begins with extracellular hydrolysis, where bacteria secrete enzymes to break the ester linkage, releasing a fatty acid (stearic acid) and a fatty alcohol ((E)-octadec-9-en-1-ol). These smaller molecules are then transported into the bacterial cell for further catabolism.
In aerobic environments, the fatty acid and fatty alcohol are typically degraded through the β-oxidation pathway to produce acetyl-CoA, which enters the citric acid cycle for energy production. libretexts.org Some bacteria, such as Marinobacter aquaeolei, are known to produce and metabolize wax esters, indicating well-developed enzymatic machinery for these compounds. researchgate.netasm.org
In anaerobic settings, the degradation is more complex, often involving a consortium of bacteria. nih.gov For instance, syntrophic bacteria like those from the Syntrophomonadaceae family can break down the fatty acids produced from ester hydrolysis. nih.govnih.gov The degradation of unsaturated fatty acids, such as the oleic acid component of the octadecenyl alcohol, may require an initial saturation step before proceeding via β-oxidation. nih.govclemson.edu The degradation products, mainly acetate (B1210297) and hydrogen, are then utilized by methanogenic archaea. teamaquafix.com
Fungal Metabolism: Fungi, including yeasts and filamentous fungi, are also significant contributors to the degradation of fatty esters. asm.org Many fungi secrete extracellular lipases and esterases that hydrolyze the ester bond. mdpi.com For example, pathogenic fungi like Lasiodiplodia theobromae and Neofusicoccum parvum are known to produce a variety of fatty acid esters and possess the enzymes to metabolize them.
Once hydrolyzed, the fatty acid and alcohol components are taken up by the fungal cells. The fatty acids are activated to their acyl-CoA derivatives and subsequently catabolized through the peroxisomal β-oxidation pathway to yield acetyl-CoA. asm.org This acetyl-CoA is then used for energy via the citric acid cycle or for building new cellular components through pathways like the glyoxylate (B1226380) cycle, which is particularly important when fatty acids are the sole carbon source. asm.org Oleaginous yeasts, such as Yarrowia lipolytica, are particularly adept at metabolizing lipids and require hydrolysis by esterases and lipases before uptake. mdpi.comiastate.edu
Identification of Key Enzymes Involved in Ester Hydrolysis and Subsequent Fatty Acid Oxidation.
The breakdown of (E)-octadec-9-enyl stearate is catalyzed by a specific set of enzymes. The process is initiated by hydrolytic enzymes, followed by a cascade of oxidative enzymes.
Enzymes in Ester Hydrolysis: The primary enzymes responsible for cleaving the ester bond in long-chain fatty esters are lipases and carboxylesterases (often broadly termed esterases). mdpi.comwikipedia.org These enzymes catalyze the hydrolysis of the ester, yielding a fatty acid and a fatty alcohol. wikipedia.org Several bacteria and fungi produce these enzymes, which can be highly efficient. For example, lipases from Pseudomonas fluorescens have been shown to catalyze the hydrolysis of wax esters. nih.gov The enzyme responsible for the synthesis of wax esters, wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT), is also known to be involved in this process, potentially catalyzing the reverse hydrolytic reaction under certain conditions. nih.gov
Enzymes in Fatty Acid Oxidation: Following hydrolysis, the resulting stearic acid and (E)-octadec-9-en-1-ol are oxidized. The fatty alcohol is first oxidized to its corresponding fatty acid. Both the original and newly formed fatty acids are then degraded via the β-oxidation pathway. libretexts.org This is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The key enzymes involved are located in the mitochondria in many organisms, though in fungi and yeasts, this process primarily occurs in peroxisomes. libretexts.orgasm.orgfrontiersin.org
| Process | Enzyme Class | Specific Enzyme Example (Source) | Function | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | Lipases / Carboxylesterases | Pseudomonas fluorescens lipase (B570770) | Cleaves the ester bond of this compound into stearic acid and (E)-octadec-9-en-1-ol. | mdpi.comnih.gov |
| Fatty Acid Activation | Acyl-CoA Synthetase | Fatty acyl-CoA synthetase (S. cerevisiae) | Activates fatty acids by converting them to fatty acyl-CoA. | libretexts.orgfrontiersin.org |
| β-Oxidation Step 1 | Acyl-CoA Dehydrogenase / Oxidase | Fatty acyl-CoA oxidase (FOX1) (S. cerevisiae) | Introduces a double bond between the α and β carbons of the fatty acyl-CoA. | frontiersin.org |
| β-Oxidation Step 2 | Enoyl-CoA Hydratase | Multifunctional enzyme (FOX2) (S. cerevisiae) | Hydrates the double bond to form a hydroxyl group. | frontiersin.org |
| β-Oxidation Step 3 | Hydroxyacyl-CoA Dehydrogenase | Multifunctional enzyme (FOX2) (S. cerevisiae) | Oxidizes the hydroxyl group to a keto group. | frontiersin.org |
| β-Oxidation Step 4 | Thiolase | 3-ketoacyl-CoA thiolase (POT1) (S. cerevisiae) | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened fatty acyl-CoA. | libretexts.orgfrontiersin.org |
Abiotic Degradation Mechanisms in Environmental Matrices.
Beyond microbial action, this compound can be broken down by non-biological, chemical processes in the environment.
Photodegradation Processes in Aquatic and Atmospheric Environments.
Photodegradation involves the breakdown of chemical compounds by light energy. While long-chain fatty esters are generally considered photochemically inert, they can undergo degradation, particularly at environmental interfaces. unito.it
In aquatic environments, direct photolysis can occur if the compound absorbs light in the solar spectrum, though this is often minimal for simple esters. More significant is indirect photodegradation, where sunlight interacts with other substances in the water (like dissolved organic matter) to produce reactive oxygen species (e.g., hydroxyl radicals). unipa.it These highly reactive species can then attack the ester molecule, leading to the cleavage of the ester bond or oxidation of the alkyl chains. nih.gov
In the atmosphere, long-chain esters have low volatility and are more likely to be associated with particulate matter or exist at air-water interfaces, such as the surface of aerosols or water bodies. Research has shown that fatty acids at the air-water interface can absorb actinic radiation, initiating radical chemistry that leads to the formation of volatile organic compounds and more oxygenated products. unito.it This process could be relevant for the degradation of this compound at such interfaces.
Hydrolytic Stability and Transformation Pathways under Varied pH Conditions.
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The stability of the ester bond in this compound is highly dependent on the pH of the surrounding environment. wikipedia.org
Under neutral pH conditions (around pH 7), the rate of uncatalyzed hydrolysis is generally slow. nih.gov However, the reaction is significantly accelerated under both acidic and basic conditions. researchgate.net
Acid-Catalyzed Hydrolysis: In acidic environments (low pH), the oxygen atom of the carbonyl group in the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The result is the cleavage of the ester bond to form stearic acid and (E)-octadec-9-en-1-ol. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): In alkaline environments (high pH), the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, breaking the ester bond. The products are the salt of the carboxylic acid (stearate) and the fatty alcohol ((E)-octadec-9-en-1-ol). This process is irreversible and is commonly known as saponification. wikipedia.org
The rate of hydrolysis is therefore expected to be lowest around neutral pH and to increase as the pH becomes more acidic or more alkaline.
Environmental Fate and Transport in Ecosystems.
The environmental fate of this compound is governed by its physical and chemical properties, including its low water solubility and high molecular weight. These characteristics dictate its distribution and persistence in soil, water, and air.
Due to its hydrophobic nature, this compound is expected to have a strong tendency to partition from water into organic phases. In aquatic systems, it will likely adsorb to suspended solids and organic matter, eventually settling into the sediment. This partitioning reduces its availability in the water column for processes like photodegradation but makes it accessible to sediment-dwelling microorganisms.
In terrestrial environments, the compound will exhibit low mobility in soil. It will bind strongly to the organic carbon fraction of the soil, limiting its potential to leach into groundwater. purdue.edu Its primary fate in soil is expected to be microbial degradation. mdpi.com While long-chain esters can be more resistant to breakdown than simpler organic molecules, they are generally considered to be biodegradable. mdpi.comepa.gov
It is not possible to provide a detailed, data-rich article on the environmental degradation and biotransformation of this compound as requested. A comprehensive search of scientific databases and literature reveals a significant lack of specific research on this particular chemical compound. The available information is general to the broader class of wax esters and does not provide the specific data points required to thoroughly address the user's outline.
Specifically, there is no available scientific literature that details:
Biodegradability and Environmental Persistence: No studies were found that quantitatively assess the rate and extent of this compound's biodegradation under various environmental conditions, nor are there data on its persistence in soil, sediment, or water.
Bioaccumulation Potential: There is a lack of research on the bioaccumulation and biomagnification potential of this compound in aquatic or terrestrial food chains.
Impact on Biogeochemical Cycling: No information exists on the specific effects of this compound on soil and water biogeochemical cycles, such as carbon and nitrogen cycling.
Without these fundamental data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The creation of interactive data tables is also not feasible due to the absence of the necessary underlying data.
Therefore, the requested article cannot be generated at this time. Further empirical research on the environmental fate and effects of this compound is needed before a comprehensive and scientifically sound article can be written.
Theoretical and Computational Investigations of E Octadec 9 Enyl Stearate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of (E)-octadec-9-enyl stearate (B1226849).
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For (E)-octadec-9-enyl stearate, DFT calculations can reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding its reactivity. The ester group, for instance, is a key feature, with the carbonyl oxygen being a site of high electron density and the carbonyl carbon being electrophilic.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to predicting a molecule's reactivity. In this compound, the HOMO is likely to be located around the C=C double bond of the octadecenyl moiety and the non-bonding orbitals of the ester's oxygen atoms, making these the sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
| Property | Predicted Characteristic | Rationale/Analogous System |
|---|---|---|
| HOMO Location | C=C double bond, ester oxygen atoms | Typical for unsaturated esters |
| LUMO Location | Carbonyl carbon of the ester group | Characteristic of the ester functional group |
| Charge Distribution | Negative charge on carbonyl oxygen; positive charge on carbonyl carbon | Electronegativity differences within the ester group |
| HOMO-LUMO Gap | Relatively large, indicating good kinetic stability | General property of long-chain saturated and monounsaturated esters |
Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states.
One of the most fundamental reactions is the esterification of stearic acid with (E)-octadec-9-en-1-ol, or the reverse hydrolysis reaction. DFT studies on esterification mechanisms reveal the role of catalysts and the structure of the tetrahedral intermediate. rsc.org For long-chain esters, these calculations can help in optimizing reaction conditions for synthesis. researchgate.netnih.gov
Other potential reactions include oxidation at the C=C double bond and reactions involving the ester group, such as transesterification and amidation. masterorganicchemistry.com By calculating the activation energies for these different pathways, it is possible to predict the selectivity of reactions under various conditions. For example, the presence of the double bond in the octadecenyl chain can influence the rate of esterification compared to its saturated counterpart. ache.org.rsresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into the conformational flexibility and non-covalent interactions of (E)-octadec-enyl stearate.
In the liquid phase, long-chain molecules like this compound are highly flexible. MD simulations can track the movement of each atom over time, revealing the preferred conformations of the molecule. The presence of the trans double bond in the octadecenyl chain will lead to a more linear and extended conformation compared to its cis isomer, oleyl stearate. nih.gov This difference in shape affects how the molecules pack together, influencing physical properties such as melting point and viscosity. nih.govresearchgate.net
MD simulations are also employed to predict rheological properties. By simulating the response of a system of this compound molecules to shear forces, it is possible to calculate viscosity and understand its dependence on temperature and pressure at a molecular level. mcmaster.ca Such simulations on wax esters and similar long-chain hydrocarbons have provided valuable insights into their flow behavior, which is critical for applications like lubricants. mdpi.comnih.govresearchgate.net
This compound is often a component in complex mixtures, such as cosmetics, lubricants, or biological systems. MD simulations can model the interactions between the ester and other molecules like solvents, surfactants, or polymers.
For instance, in an emulsion, MD simulations can show how surfactant molecules arrange themselves around droplets of this compound, stabilizing the mixture. researchgate.net In a lubricant formulation, simulations can reveal how the ester molecules adsorb onto a surface and interact with other lubricant additives. Furthermore, as a component of a lipid matrix, its interactions with other lipids can be modeled, drawing parallels from extensive MD studies on lipid bilayers. nih.govnih.govescholarship.orgaps.org These simulations provide a molecular-level understanding of the formulation's stability and performance.
| Property | Predicted Behavior | Rationale/Analogous System |
|---|---|---|
| Conformation | Predominantly linear and extended due to the trans double bond | Comparison with cis isomers of long-chain esters |
| Liquid Packing | More ordered packing than the cis isomer | Geometric effects of the trans double bond |
| Interaction with Polar Surfaces | Adsorption via the polar ester head group | Behavior of fatty acid esters on surfaces |
| Interaction in Nonpolar Solvents | Solvation of the long hydrocarbon chains | General principles of "like dissolves like" |
Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Cheminformatics applies computational methods to analyze chemical data, while QSAR and QSPR models aim to correlate a molecule's structure with its biological activity or physical properties, respectively.
For a molecule like this compound, QSPR models could be developed to predict properties such as boiling point, viscosity, and solubility based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. While specific QSPR models for this exact molecule are not prevalent, the methodology has been successfully applied to various classes of fatty acid esters. nih.govresearchgate.net
QSAR studies on fatty acid esters have explored relationships between their structural features and biological activities, such as antimicrobial effects or enzyme inhibition. nih.govmdpi.com Although the focus of this article is on the chemical compound itself, these studies demonstrate the feasibility of using computational models to predict the behavior of long-chain esters. By building a database of known properties for similar wax esters, a QSPR model could be trained to make accurate predictions for this compound and other related compounds, accelerating the design of new formulations with desired properties.
Development of Predictive Models for Chemical and Physical Behavior
Predictive models are crucial for estimating the properties of long-chain esters where experimental data is limited. For this compound, these models are typically based on its molecular structure, including the total carbon number, the position of the ester bond, and the geometry of the double bond.
The presence of the trans double bond at the C9 position in the octadecenyl (elaidyl) portion of the molecule is a key determinant of its physical properties. Unlike its cis isomer, (Z)-octadec-9-enyl stearate (oleyl stearate), the trans configuration imparts a more linear and rigid structure to the alkyl chain. This linearity allows for more efficient packing in the solid state, which is predicted to result in a higher melting point and a greater enthalpy of fusion compared to the cis isomer.
Table 1: Predicted Physicochemical Properties of this compound Based on Predictive Models
| Property | Predicted Value | Basis for Prediction |
| Molecular Weight | 534.94 g/mol | Sum of atomic weights |
| Melting Point (°C) | Higher than cis-isomer | The linear structure due to the trans double bond allows for better crystal packing. The melting point of the cis-isomer, oleyl stearate, is approximately 30.5 °C, suggesting the trans-isomer will be significantly higher. |
| Boiling Point (°C) | ~595 °C (Predicted) | High molecular weight and long alkyl chains lead to strong van der Waals forces, requiring high energy for vaporization. |
| Density (g/cm³) | ~0.86 g/cm³ (Predicted) | Similar to other long-chain wax esters. |
| Enthalpy of Fusion | Higher than cis-isomer | More energy is required to break the more ordered crystal lattice of the trans isomer. |
Note: The interactive nature of this table allows for sorting and filtering of the presented data.
Computational simulations, such as molecular dynamics (MD), can further elucidate the behavior of this compound in different phases. In a simulated bulk phase, the molecules would be expected to align in a more ordered fashion than their cis counterparts, leading to a higher degree of crystallinity. This has implications for properties such as viscosity and thermal stability.
Database Mining and Comparative Analysis with Related Ester Compounds
Database mining is a powerful tool for understanding the properties of this compound by comparing it with structurally similar compounds for which experimental data exists. Key compounds for comparison include its cis-isomer, (Z)-octadec-9-enyl stearate, and the fully saturated analogue, stearyl stearate.
Comparative Analysis:
This compound vs. (Z)-octadec-9-enyl stearate: The primary difference lies in the stereochemistry of the double bond. The trans configuration in this compound results in a more linear molecular shape, leading to a higher melting point and greater solid-state density. In contrast, the cis bond in oleyl stearate introduces a kink in the chain, disrupting crystal packing and lowering the melting point.
This compound vs. Stearyl Stearate: Stearyl stearate is a fully saturated wax ester. Its long, flexible alkyl chains can pack very efficiently, resulting in a high melting point (around 61°C). The presence of the trans double bond in this compound introduces some rigidity but maintains a relatively linear shape. Therefore, its melting point is expected to be lower than that of stearyl stearate but higher than that of oleyl stearate.
Table 2: Comparative Data of Related Ester Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Feature |
| This compound | C₃₆H₇₀O₂ | 534.94 | Predicted higher than cis-isomer | trans-double bond |
| (Z)-Octadec-9-enyl Stearate | C₃₆H₇₀O₂ | 534.94 | 30.5 | cis-double bond |
| Stearyl Stearate | C₃₆H₇₂O₂ | 536.95 | ~61 | Fully saturated |
Note: The interactive nature of this table allows for sorting and filtering of the presented data.
By mining chemical databases for information on these and other long-chain esters, it is possible to establish trends and make more accurate predictions for the properties of this compound. For instance, the effect of double bond position and configuration on melting points has been systematically studied for various fatty acids and their esters, providing a solid foundation for these theoretical assessments.
Emerging Research Frontiers and Future Prospects for E Octadec 9 Enyl Stearate Research
Novel Synthetic Approaches for Achieving Enantiomeric and Diastereomeric Purity of Unsaturated Esters
The precise control of stereochemistry is a cornerstone of modern organic synthesis, as the (Z) and (E) isomers of a molecule can exhibit vastly different biological activities and material properties. nih.gov For long-chain unsaturated esters like (E)-octadec-9-enyl stearate (B1226849), achieving high stereochemical purity is critical for realizing their full potential. Current research is moving beyond traditional esterification methods to explore more sophisticated synthetic routes that offer unparalleled control over the geometry of the double bond.
Future synthetic strategies are focusing on stereoselective methods that can generate the desired (E)-isomer with high fidelity. One promising avenue is the application of metathesis reactions, particularly cross-metathesis, which can form specific double bond geometries. google.com Another area of active development is the use of stereoretentive reaction mechanisms, such as the Negishi cross-coupling, which has been shown to preserve the stereochemistry of the reactants in the final product. nih.gov Enzymatic catalysis, employing lipases in non-aqueous environments, also offers a green and highly selective alternative for ester synthesis, minimizing side reactions and often providing high stereoselectivity. mdpi.commdpi.com These biocatalytic methods are advantageous due to their mild reaction conditions and reduced environmental impact. mdpi.com
| Synthetic Strategy | Description | Potential Advantage for (E)-Octadec-9-enyl Stearate |
| Stereoselective Metathesis | Utilizes catalysts (e.g., Ruthenium-based) to form a new double bond with a specific (E) or (Z) geometry from precursor alkenes. | High stereocontrol, enabling direct synthesis of the (E)-isomer. |
| Stereoretentive Cross-Coupling | Reactions like Negishi or Suzuki coupling that preserve the stereochemistry of the starting materials in the final ester product. | Allows for the use of stereochemically pure precursors to ensure a pure final product. nih.gov |
| Enzymatic Catalysis | Employs enzymes like lipases to catalyze the esterification reaction, often with high regioselectivity and stereoselectivity. mdpi.com | Environmentally friendly ("green chemistry"), mild reaction conditions, and high purity of products. mdpi.commdpi.com |
| Allylic Rearrangement | Catalyzed 1,3-hydrogen migration of related intermediates can stereoselectively produce (E)-α,β-unsaturated esters. nih.gov | Offers a pathway to specific isomers that may be difficult to obtain through other methods. |
Application of Advanced In-Situ Characterization Techniques for Understanding Reaction Mechanisms
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and improving yields and selectivity. The traditional approach of analyzing reactions post-completion is being superseded by advanced in-situ characterization techniques that allow chemists to observe molecular transformations in real-time. These methods are poised to revolutionize the synthesis of esters like this compound.
Techniques such as in-situ Raman spectroscopy and various X-ray methods (e.g., X-ray diffraction and X-ray absorption spectroscopy) provide a window into the reaction vessel, enabling the identification of transient intermediates, catalyst resting states, and the structural evolution of reactants into products. researchgate.net For the synthesis of this compound, these tools can elucidate the precise mechanism of stereocontrol in catalytic reactions. For instance, in a Fischer-Speier esterification, in-situ spectroscopy could monitor the protonation of the carboxylic acid and the subsequent nucleophilic attack by the alcohol, providing critical data to optimize catalyst loading, temperature, and reaction time for maximizing the yield of the desired (E)-isomer. mdpi.comchemistrysteps.com
| In-Situ Technique | Information Gained | Relevance to this compound Synthesis |
| Raman Spectroscopy | Provides vibrational information about molecules, allowing for the identification of functional groups and structural changes in real-time. researchgate.net | Monitoring the conversion of the carboxylic acid and alcohol functional groups and the formation of the ester linkage. |
| X-ray Absorption Spectroscopy (XAS) | Probes the electronic structure and local coordination environment of a specific element, often the metal center in a catalyst. researchgate.net | Elucidating the active state of a stereoselective catalyst and understanding how it controls the double bond geometry. |
| X-ray Diffraction (XRD) | Gives information about the crystalline structure of solid components in a reaction, such as a heterogeneous catalyst. researchgate.net | Observing changes in the catalyst structure during the reaction that may affect its activity and selectivity. |
| Electrochemical Mass Spectrometry | Allows for real-time detection of volatile products and intermediates in electrochemical reactions. researchgate.net | Could be applied to electrocatalytic esterification methods to understand reaction pathways and by-product formation. |
Integration with Biomimetic and Bio-Inspired Systems for Functional Material Development
Biomimicry involves learning from and mimicking strategies found in nature to solve human design challenges. The unique molecular geometry of this compound, with its long saturated and unsaturated hydrocarbon chains, makes it an excellent candidate for integration into biomimetic systems, such as artificial cell membranes and self-assembling materials.
The long alkyl chains of this ester are amphiphilic in nature, similar to the lipids that form cell membranes. Researchers are exploring how the stereochemistry of the unsaturated chain—(E) versus (Z)—affects the packing, fluidity, and mechanical properties of lipid bilayers. mdpi.com The straighter geometry of the (E)-isomer, compared to the "kinked" (Z)-isomer, would likely lead to denser molecular packing, altering membrane properties like permeability and phase behavior. mdpi.com This could be harnessed to create specialized liposomes for drug delivery or to develop novel biosensors. Furthermore, the principles of molecular self-assembly could be used to create highly ordered thin films or liquid crystal phases from this compound for applications in optics or nanotechnology.
Exploration of Niche Industrial Applications Requiring Specific Stereochemical Architectures
The distinct physical properties arising from the (E)-stereochemistry open the door to several niche industrial applications where precise molecular architecture is paramount. While general unsaturated esters are used as lubricants and emollients, the stereochemically pure (E)-isomer could offer enhanced performance in specialized contexts. emeryoleo.com
One potential application is in the formulation of high-performance lubricants. The linear geometry of the (E)-isomer could allow for the formation of more robust and ordered lubricant films, potentially offering superior friction reduction and thermal stability compared to mixtures of isomers. emeryoleo.comresearchgate.net In the cosmetics industry, this ester could be used to create unique textures in creams and lotions, acting as a structuring agent or an emollient with specific sensory properties. Another fascinating area is the synthesis of insect pheromones and other semiochemicals, where the biological activity is often dependent on a specific double bond geometry. researchgate.net The synthesis of pure this compound could serve as a model or precursor for more complex, biologically active molecules with similar structural motifs.
| Potential Application | Rationale based on (E)-Stereochemistry |
| High-Performance Lubricants | The linear molecular shape may allow for better surface adhesion and formation of a stable, low-friction film. researchgate.net |
| Specialty Cosmetics | Could act as a unique structuring agent or emollient, providing specific textures and skin-feel properties due to its defined molecular shape. |
| Biomaterials | Can be used to modulate the physical properties (e.g., stiffness, permeability) of artificial membranes and self-assembled structures. mdpi.com |
| Pheromone Synthesis | Serves as a building block or model compound for complex biologically active molecules where the (E)-geometry is crucial for activity. researchgate.net |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Environmental Science
The future of chemical research lies in breaking down traditional disciplinary silos. The study of this compound is a prime example of a topic that benefits from an interdisciplinary approach, combining expertise from synthetic chemistry, materials science, and environmental science.
From an environmental perspective, this ester is derived from fatty acids, which can be sourced from renewable vegetable oils and animal fats, positioning it as a sustainable platform chemical. researchgate.net Research in this area focuses on developing efficient, green synthetic routes, such as biocatalysis, to produce these molecules from renewable feedstocks. nih.gov Materials scientists can then explore how the specific stereochemistry of the molecule can be used to design new "smart" materials, such as polymers or gels with tunable properties. The intersection of these fields could lead to the development of biodegradable lubricants, sustainable plastics, and other functional materials that are both high-performing and environmentally benign. This interdisciplinary synergy is essential for translating fundamental chemical knowledge into practical solutions for global challenges.
Q & A
Q. What are the established methods for synthesizing (E)-octadec-9-enyl stearate, and how can reaction conditions be optimized for purity?
this compound is synthesized via esterification of stearic acid with (E)-octadec-9-enol, typically catalyzed by lipases (e.g., Candida antarctica lipase) or acid catalysts. Reaction parameters such as temperature (60–80°C), molar ratio of substrates (1:1 to 1:1.2), and solvent choice (e.g., hexane or toluene) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to remove unreacted starting materials. Optimization can employ Design of Experiments (DoE) frameworks, such as D-Optimal designs, to evaluate interactions between variables .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns (e.g., m/z 298 for the stearate moiety) .
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR signals at δ 4.05–4.15 ppm (ester carbonyl protons) and δ 5.35–5.45 ppm (E-configured double bond protons). <sup>13</sup>C NMR confirms the ester carbonyl at δ 170–175 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR) : C=O stretching at ~1740 cm⁻¹ and C-O ester bonds at 1170–1240 cm⁻¹ .
Q. How does the stereochemistry (E vs. Z) of octadec-9-enyl stearate influence its physicochemical properties?
The (E)-isomer typically exhibits higher melting points and lower solubility in polar solvents compared to the (Z)-isomer due to reduced molecular packing efficiency. Computational studies (e.g., density functional theory) can predict differences in dipole moments and intermolecular interactions. Experimental validation via differential scanning calorimetry (DSC) and solubility assays in ethanol/water mixtures is advised .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability is influenced by temperature, light, and oxygen exposure. Accelerated stability testing (40°C/75% relative humidity) over 12 weeks can assess degradation. Oxidation of the double bond is a primary degradation pathway; antioxidants like BHT (0.01–0.1% w/w) mitigate this. Monitor peroxide value and FTIR spectral shifts to track oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in sample purity, assay protocols, or biological models. Systematic reviews (PRISMA guidelines) should be conducted to collate data, followed by meta-analysis to quantify heterogeneity. Sensitivity analyses can identify confounding variables (e.g., solvent effects in cell-based assays). Reproducibility requires strict adherence to standardized protocols, such as OECD guidelines for in vitro toxicity testing .
Q. What experimental design strategies are optimal for studying the environmental fate of this compound in aquatic systems?
Use microcosm models with controlled variables (pH, temperature, microbial load) to simulate degradation. Gas chromatography with electron capture detection (GC-ECD) quantifies residual compound. Ecotoxicological endpoints (e.g., Daphnia magna mortality) assess impact. Fractional factorial designs can isolate critical factors (e.g., UV exposure vs. microbial activity). Data should be analyzed using time-series models to predict half-lives .
Q. How can computational modeling enhance the prediction of this compound’s interactions with lipid bilayers or protein targets?
Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model insertion into lipid bilayers. Docking software (AutoDock Vina) predicts binding affinities to proteins like fatty acid-binding receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate computational results using mutagenesis studies to identify critical binding residues .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Non-linear regression (e.g., log-logistic models) fits dose-response curves. Bayesian hierarchical models account for inter-study variability. For low-dose extrapolation, benchmark dose (BMD) analysis is preferable to NOAEL/LOAEL approaches. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Methodological Guidance
Q. How should researchers address reproducibility challenges in synthesizing this compound?
Document all synthesis parameters (catalyst batch, solvent purity, agitation rate) using FAIR data principles. Use internal standards (e.g., methyl heptadecanoate) in GC-MS to normalize batch variability. Publish raw spectral data in repositories like Zenodo for independent verification .
Q. What strategies mitigate bias when interpreting conflicting data on the compound’s emollient properties?
Blind experimental replicates and randomized sample coding reduce observer bias. Meta-regression adjusts for study-specific covariates (e.g., skin model type). Transparent reporting via platforms like PROSPERO ensures methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
